tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate
Description
tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a mercapto (-SH) group at position 5, and a carbamate-protected methylamine at position 2. This structure combines aromaticity (phenyl), nucleophilic reactivity (mercapto), and a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)20-13(19)15-9-11-16-17-12(21)18(11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,19)(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKWKXJCGAYVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNC(=S)N1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370846 | |
| Record name | tert-Butyl [(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-45-5 | |
| Record name | Carbamic acid, [(4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by condensing methyl benzoate and methyl salicylate with various substituents.
Introduction of the Mercapto Group: The mercapto group is introduced through thiolation reactions, often using thiourea or similar reagents.
Carbamate Formation: The final step involves the reaction of the triazole-thiol intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of tert-butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate typically involves the reaction of a mercaptotriazole derivative with tert-butyl carbamate. The process includes several steps:
- Preparation of Mercaptotriazole : The initial step involves synthesizing 5-mercapto-4-phenyl-4H-1,2,4-triazole through cyclization reactions involving appropriate precursors.
- Carbamate Formation : The mercaptotriazole is then reacted with tert-butyl isocyanate to form the carbamate derivative.
- Characterization Techniques : The synthesized compound is characterized using techniques such as FTIR, NMR spectroscopy (both and ), and elemental analysis to confirm its structure and purity.
The primary application of this compound lies in its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant activity against a range of bacterial and fungal pathogens.
Antimicrobial Studies
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives:
- Antibacterial Activity : Compounds featuring the triazole structure have shown promising results against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition.
- Antifungal Activity : The compound also exhibits antifungal properties against yeast-like fungi such as Candida albicans. In vitro assays have shown that certain derivatives can inhibit fungal growth effectively.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of triazole derivatives:
These studies indicate that modifications to the triazole ring or the introduction of functional groups can enhance biological activity, making these compounds suitable candidates for further development as therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, while the mercapto group can form covalent bonds with thiol groups in proteins . This dual action makes it a potent inhibitor of various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the 1,2,4-Triazole Core
The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring. Key analogs include:
Key Observations:
- Steric and Electronic Effects: The phenyl group (aromatic, bulky) enhances π-π stacking interactions in biological targets compared to cyclopropyl (strained, non-aromatic) or alkyl chains (flexible, lipophilic) .
- Reactivity : The mercapto group (-SH) enables nucleophilic reactions (e.g., disulfide bond formation), whereas analogs lacking this group (e.g., compound 19 in ) show reduced thiol-mediated reactivity .
- Synthetic Accessibility : Allyl and cyclopropyl derivatives (e.g., CAS 306935-44-4 and 306935-46-6) are synthesized via similar routes involving cyclocondensation of hydrazine derivatives with carbonyl compounds, but phenyl-substituted analogs may require stricter temperature control to avoid side reactions .
Physicochemical and Analytical Data
Spectroscopic Comparisons
- NMR Data :
- HRMS : The target compound’s molecular ion ([M+Na]⁺) is expected near m/z 347.12 (calculated for C₁₅H₂₀N₄O₂S), closely aligned with pentyl analogs (e.g., m/z 291.18 for C₁₃H₂₄N₄O₂) .
Lipophilicity and Solubility
Biological Activity
tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is a compound notable for its unique structure, which includes a triazole ring, a mercapto group, and a carbamate moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and herbicidal applications.
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.38 g/mol
- CAS Number : 306935-45-5
- Density : 1.27 g/cm³
The synthesis of this compound typically involves the formation of the triazole ring through reactions with thiourea and subsequent carbamate formation using tert-butyl chloroformate in the presence of a base such as triethylamine .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes and inhibit their activity.
- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, which may alter protein function and lead to biological effects .
Biological Activity Overview
The compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of 4H-1,2,4-triazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates promising activity against various bacterial strains and fungi .
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 18 mm |
| Candida albicans | 12 mm |
Herbicidal Activity
The compound has been identified as a potent inhibitor of phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. This inhibition suggests potential applications in herbicide development .
Case Studies
- Study on Antimicrobial Efficacy : In a study published by Istanbul University Press, several mercaptotriazole derivatives were synthesized and evaluated for their antimicrobial activity using agar-well diffusion methods. The results indicated that compounds similar to tert-butyl N-[...]-carbamate exhibited significant antibacterial and antifungal activities .
- Herbicidal Potential Assessment : A recent investigation highlighted the effectiveness of the compound as a phytoene desaturase inhibitor through scaffold hopping techniques. The study revealed that modifications to the linker structure enhanced herbicidal efficacy against target weeds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
